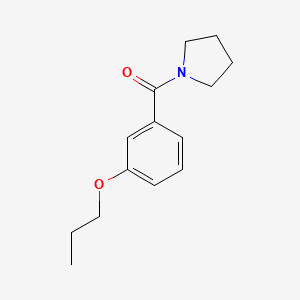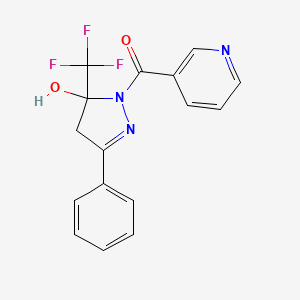
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research.
Mécanisme D'action
The mechanism of action of 3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its ability to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). By inhibiting these proteins, this compound is able to reduce inflammation and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the ability to reduce oxidative stress, enhance mitochondrial function, and improve glucose metabolism. These effects make this compound a potential treatment for a variety of diseases, including diabetes, Alzheimer's, and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for lab experiments is its ability to penetrate the blood-brain barrier, making it a potential treatment for neurological diseases. However, this compound can be difficult to synthesize and is relatively expensive, which can limit its use in research.
Orientations Futures
There are a number of future directions for research on 3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the exploration of its potential in other fields of research, such as cardiovascular disease and stroke. In addition, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to inhibit enzymes and proteins, reduce inflammation, and improve mitochondrial function make it a potential treatment for a variety of diseases. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising, and it is likely that we will continue to see significant advancements in our understanding of this compound in the coming years.
Méthodes De Synthèse
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the condensation of 3-pyridinecarboxaldehyde and phenylhydrazine, followed by the addition of trifluoroacetic acid and sodium nitrite. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to yield this compound.
Applications De Recherche Scientifique
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)15(24)9-13(11-5-2-1-3-6-11)21-22(15)14(23)12-7-4-8-20-10-12/h1-8,10,24H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQMTIYJBITVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)
![(2S)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B5011446.png)
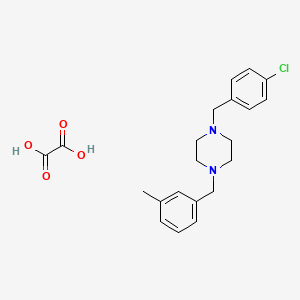
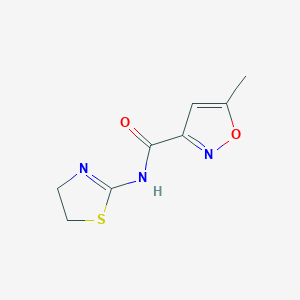
![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
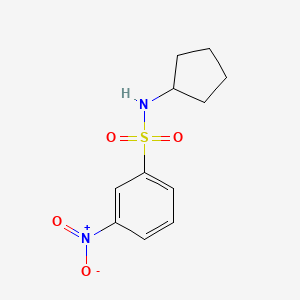
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
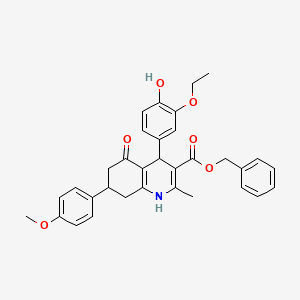
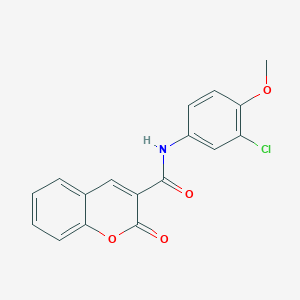
![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
